molecular formula C13H18ClN B8789435 2-[(4-Chlorophenyl)methyl]azepane CAS No. 68840-79-9

2-[(4-Chlorophenyl)methyl]azepane

Cat. No.: B8789435
CAS No.: 68840-79-9
M. Wt: 223.74 g/mol
InChI Key: OFYXLEPTLFZDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)methyl]azepane is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68840-79-9

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]azepane

InChI

InChI=1S/C13H18ClN/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13/h5-8,13,15H,1-4,9-10H2

InChI Key

OFYXLEPTLFZDDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve the thus-obtained 2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepin in diluted hydrochloric acid (pH~5) and mix it with 200 ml of methyl alcohol. Add 7 g of sodium borohydride in small portions within 20 minutes, keeping the pH-value constant by occasional addition of hydrochloric acid. Stir for 1 hour, render alkaline with caustic soda solution and extract with dichlormethane. Dry the organic phase over sodium sulphate, concentrate and distil to obtain 58 g of the title compound with a BP of 93° at 0.1 mm Hg.
Name
2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add 0.5 g of lithium aluminum hydride to a solution of 2.8 g 7-(4-chlorobenzyl)-perhydroazepin -2-one in 30 ml of tetrahydrofurane. Boil the mixture under reflux for 16 hours, cool it and then carefully treat it with ice-water. After extraction with diethyl ether, dry the extract over sodium sulfate concentrate the oily residue and distill in a vacuum to obtain 1.8 g of the title compound with a BP of 90° to 92° at 0.05 mm Hg.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
7-(4-chlorobenzyl)-perhydroazepin -2-one
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Hydrogenate the thus-obtained 2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepine with platinum/active carbon/ hydrogen. Filter out the catalyst, concentrate the filtrate and distil to obtain 61.9 g (68% of theory) of the title compound with a BP of 93° at 0.1 mm of Hg.
Name
2-(4-chlorobenzyl)-4,5,6,7-tetrahydro-3H-azepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Add a solution of 10 mmol of n-butyllithium in n-hexane to a solution of 1.01 g of diisopropylamine in 100 ml of tetrahydrofuran at 78° and pass argon through it. Stir the mixture for 5 minutes at room temperature and then cool it down again to -78°. Add a solution of 1.28 g of n-nitrosoperhydroazepine and stir for 1 hour. Then add 4.1 g of 4-chlorobenzyl bromide in a small amount of diethyl ether. After stirring for another 5 hours at -78° add 5 ml of glacial acetic acid. Warm the mixture up to room temperature and pour it into 100 ml of dichloromethane-saturated sodium chloride solution. Free the organic phase from the solvent and then solve it in methanol. After addition of 2 g of freshly prepared Laney nickel, pass hydrogen through the solution while stirring vigorously. Filter off the catalyst, and wash the catalyst with methanol. Concentrate the methanolic filtrate. Treat the oily residue with ethanol-ethereal hydrochloric acid to obtain the hydrochloride of the title compound: m.p. 176° to 178°.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
n-nitrosoperhydroazepine
Quantity
1.28 g
Type
reactant
Reaction Step Four
Quantity
4.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.